
6-(Tetrahydrofuran-2-yl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Tetrahydrofuran-2-yl)nicotinic acid is a heterocyclic compound that features a nicotinic acid core with a tetrahydrofuran ring attached to the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetrahydrofuran-2-yl)nicotinic acid can be achieved through multicomponent reactions involving the condensation of nicotinic acid derivatives with tetrahydrofuran-based reagents. One common method involves the use of ethyl β-(morpholin-4-yl)crotonate and cyanothioacetamides in ethanol at room temperature, followed by regioselective alkylation with alkyl halides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
6-(Tetrahydrofuran-2-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acid derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
科学的研究の応用
6-(Tetrahydrofuran-2-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 6-(Tetrahydrofuran-2-yl)nicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in metabolic processes, leading to modulation of biochemical pathways .
類似化合物との比較
Similar Compounds
Nicotinic Acid: A simpler analog without the tetrahydrofuran ring.
Isonicotinic Acid: Similar structure but with the carboxyl group at a different position.
Pyridinecarboxylic Acids: A broader class of compounds with varying substituents on the pyridine ring.
Uniqueness
6-(Tetrahydrofuran-2-yl)nicotinic acid is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties compared to other nicotinic acid derivatives. This structural feature can influence its reactivity, solubility, and interaction with biological targets .
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
6-(oxolan-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9/h3-4,6,9H,1-2,5H2,(H,12,13) |
InChIキー |
FULOEBURRHQXIB-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)C2=NC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


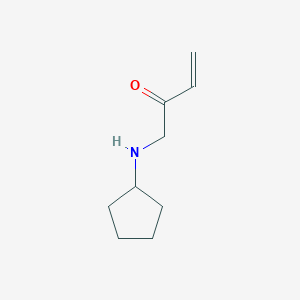
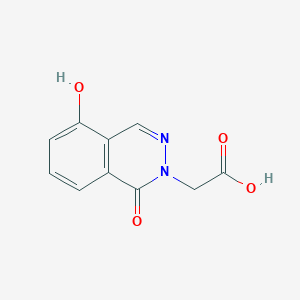

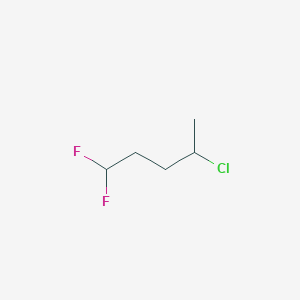
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
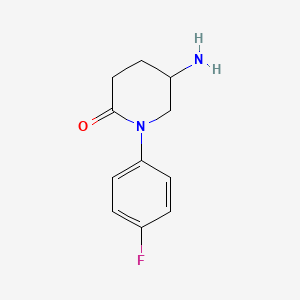
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)

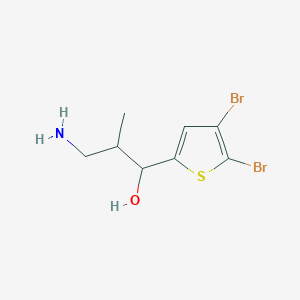
![3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13203080.png)
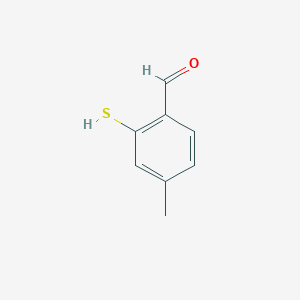
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)
![1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane](/img/structure/B13203090.png)

